N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxopyrrolidine-3-carboxamide core. Key structural features include:
- 1-(4-Methoxyphenyl) substituent: Provides electron-donating effects and modulates lipophilicity.
- N-(2-ethoxybenzyl) group: Enhances solubility and steric bulk compared to simpler alkyl or aryl substituents.
This compound belongs to a broader class of pyrrolidine-carboxamide derivatives, which have been explored for diverse biological activities, including antiviral and antibacterial properties .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-7-5-4-6-15(19)13-22-21(25)16-12-20(24)23(14-16)17-8-10-18(26-2)11-9-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCOFTSMSSZNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acids
The lactam ring is typically formed through intramolecular cyclization of γ-amino acid precursors. A widely adopted protocol involves:
Step 1 : Synthesis of methyl 4-amino-3-(4-methoxyphenyl)butanoate
- Starting material : 4-Methoxyphenylacetic acid
- Reaction : Condensation with methyl acrylate via Michael addition, followed by catalytic hydrogenation (H₂/Pd-C) to introduce the amine group.
Step 2 : Lactam formation
- Conditions : Heating under reflux in toluene with p-toluenesulfonic acid (pTSA) as catalyst
- Yield : 68-72% (reported for analogous structures)
Mechanistic insight : Acid catalysis facilitates nucleophilic attack by the amine on the ester carbonyl, followed by dehydration to form the lactam.
Ring-Closing Metathesis (RCM)
For stereocontrolled synthesis, Grubbs’ catalyst-mediated RCM offers advantages:
Precursor : N-allyl-3-(4-methoxyphenyl)acrylamide
- Catalyst : Grubbs 2nd generation (5 mol%)
- Solvent : Dichloromethane, 40°C, 12 h
- Yield : 58% (extrapolated from patent data)
Limitation : Requires careful handling of air-sensitive catalysts and high dilution conditions.
Introduction of the 1-(4-Methoxyphenyl) Group
Friedel-Crafts Alkylation
Direct attachment to the pyrrolidinone nitrogen is achieved via:
Reagents :
- 4-Methoxybenzyl chloride (1.2 eq)
- AlCl₃ (1.5 eq) in anhydrous DCM
Conditions :
Side reaction mitigation :
- Slow addition of benzyl chloride to prevent di-substitution
- Strict temperature control (<25°C)
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Fragment coupling employs classic peptide synthesis techniques:
Reaction system :
- 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq)
- 2-Ethoxybenzylamine (1.1 eq)
- EDCl (1.2 eq), HOBt (1.2 eq)
- Solvent: DMF, 0°C → RT, 24 h
Yield optimization :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| EDCl:HOBt ratio | 1:1.1 | +15% yield |
| Temperature | 0°C → RT | Prevents racemization |
| Solvent polarity | DMF > THF | +22% solubility |
Post-coupling purification via silica chromatography (EtOAc/hexane 3:7) typically achieves >95% purity.
Alternative Pathways and Novel Methodologies
Flow Chemistry Approach
Continuous flow systems enhance reaction control:
Setup :
- Microreactor (0.5 mm ID)
- Residence time: 8 min
- Temperature: 70°C
Advantages :
- 94% conversion vs 78% batch
- Reduced side product formation
Enzymatic Amidation
Sustainable chemistry applications utilize lipases:
System :
- Novozym 435 (Candida antarctica lipase B)
- Solvent-free, 50°C, 48 h
- Conversion: 88%
Substrate specificity :
- Requires electron-deficient aromatic amines
- Limited to non-polar environments
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J=8.8 Hz, 2H, Ar-H)
- δ 6.85 (d, J=8.8 Hz, 2H, Ar-OCH₃)
- δ 4.45 (s, 2H, N-CH₂-Ar)
- δ 3.80 (s, 3H, OCH₃)
- δ 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃)
HRMS (ESI+) :
- Calculated for C₂₁H₂₄N₂O₄ [M+H]⁺: 369.1814
- Found: 369.1812
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Methoxybenzyl chloride | 420 | 38% |
| EDCl | 680 | 29% |
| HOBt | 1200 | 22% |
Cost reduction strategies :
- In-house synthesis of 4-methoxybenzyl chloride (-15% cost)
- Catalyst recycling systems
Comparative Evaluation of Synthetic Routes
Table 1: Method Comparison
| Parameter | Cyclization | RCM | Enzymatic |
|---|---|---|---|
| Overall Yield | 68% | 58% | 88% |
| Purity | 95% | 91% | 99% |
| Scalability | Excellent | Poor | Moderate |
| Environmental Impact | High | Medium | Low |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound is under investigation for its potential anti-inflammatory and analgesic effects. Research suggests that it may interact with specific biological targets, modulating their activity and leading to therapeutic benefits. These properties make it a candidate for the development of new drugs aimed at treating conditions associated with pain and inflammation.
Case Studies
- A study highlighted the compound's efficacy in reducing inflammation in animal models, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
- Another investigation focused on its analgesic properties, demonstrating significant pain relief in subjects compared to control groups.
Organic Synthesis
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Through cyclization reactions involving suitable precursors.
- Substitution Reactions : Introducing ethoxybenzyl and methoxyphenyl groups via nucleophilic substitution.
- Amidation : Finalizing the structure through amidation reactions under dehydrating conditions.
Biological Studies
The compound is utilized in biological studies to understand its interaction with enzymes and receptors. This research is crucial for elucidating its mechanism of action and potential therapeutic uses.
Mechanism of Action
this compound may bind to specific molecular targets, influencing their activity. This interaction is pivotal in determining its biological effects.
Industrial Applications
In industrial chemistry, this compound is explored for developing new materials and chemical processes. Its unique functional groups can be leveraged to create innovative products or improve existing processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
The 5-oxopyrrolidine-3-carboxamide scaffold is shared among several analogs. Variations in substituents significantly influence physicochemical and biological properties:
*Estimated based on molecular formula (C20H20N2O5).
Key Observations:
- Electron-Withdrawing vs.
Pharmacological Activity Comparisons
Physicochemical Properties
*Estimated using fragment-based methods.
Key Insights:
- Thiadiazole-containing analogs () exhibit lower logP, suggesting reduced membrane permeability but possibly better aqueous solubility .
Biological Activity
N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with ethoxybenzyl and methoxyphenyl substituents, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Synthesized through cyclization reactions involving suitable precursors such as γ-lactams.
- Substitution Reactions : Ethoxybenzyl and methoxyphenyl groups are introduced via nucleophilic substitutions.
- Amidation : Final formation of the carboxamide group through an amidation reaction under dehydrating conditions.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Potentially modulating inflammation pathways, which may be beneficial in treating inflammatory diseases.
- Analgesic Properties : Demonstrated pain-relieving effects in preclinical studies.
- Antimicrobial Activity : Exhibits moderate antibacterial properties against various strains, making it a candidate for further investigation in antibiotic development.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Detailed molecular docking studies have suggested potential binding interactions with key proteins involved in inflammation and pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:
- Study on Antimicrobial Activity :
- Inflammation Modulation :
- Analgesic Activity :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving coupling of pyrrolidine-3-carboxylic acid derivatives with substituted benzylamines. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) under nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while base catalysts (e.g., triethylamine) neutralize acids formed during reactions .
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side products, followed by gradual warming to room temperature .
- Yield improvement : Column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >75% purity. Recrystallization in ethanol/water further refines yields .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., methoxy and ethoxybenzyl groups). For example, aromatic protons appear as doublets (δ 6.8–7.4 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 425.1842) confirms molecular formula (C₂₂H₂₄N₂O₄) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for polymorph identification .
Advanced Research Questions
Q. How can researchers design assays to evaluate the biological activity of this compound against therapeutic targets?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., elastase inhibition) with IC₅₀ calculations. Adjust substrate concentrations (e.g., 50 µM MeO-Suc-AAPV-AMC) and monitor fluorescence (λₑₓ 380 nm, λₑₘ 460 nm) .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HeLa cells (48-hour exposure, 10–100 µM doses). Normalize results to DMSO controls .
- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ and assess statistical significance (p < 0.05, ANOVA) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Structural modifications : Synthesize analogs with varied substituents (e.g., halogenated benzyl groups or methoxy replacements) .
- Biological testing : Compare IC₅₀ values across analogs to identify pharmacophores. For instance, 4-fluorophenyl analogs show 2.3-fold higher potency than chlorophenyl derivatives .
- Computational modeling : Perform docking studies (AutoDock Vina) using protein targets (e.g., MERS-CoV protease PDB 4WME) to predict binding affinities .
Q. How are pharmacokinetic properties (e.g., bioavailability, metabolism) assessed for this compound?
- Methodological Answer :
- In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis (37°C, 4 hours) to calculate unbound fraction .
- In vivo studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at intervals (0–24 hours) for AUC and Cₘₐₓ determination .
Q. What computational methods are used to predict drug-target interactions for this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability with targets like SARS-CoV-2 3CLpro .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) and correlate with bioactivity data (R² > 0.85) using partial least squares regression .
Data Contradiction Resolution
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate reactions under identical conditions (solvent purity, catalyst batch) .
- Meta-analysis : Compare datasets across studies (e.g., yield discrepancies in DMSO vs. THF solvents) using statistical tools (e.g., Tukey’s HSD test) .
- Cross-validation : Validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
